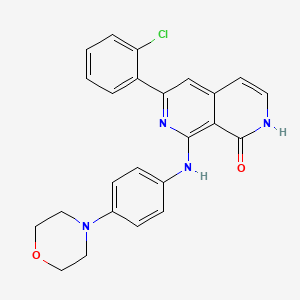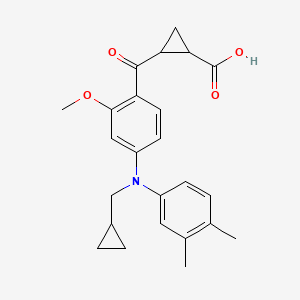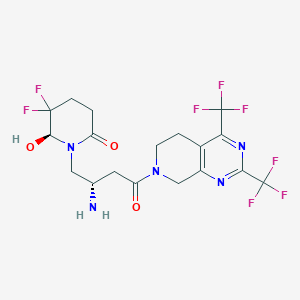
6-(2-chlorophenyl)-8-(4-morpholin-4-ylanilino)-2H-2,7-naphthyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “US8546370, 102” is a novel class of 2,7-naphthyridin derivatives. It is primarily known for its role as a kinase inhibitor, specifically targeting enzymes such as Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA, TrkB, TrkC-GR-1R, Alk, and c-FMS . These enzymes are crucial in various cellular processes, including cell growth, differentiation, and apoptosis. The compound has shown potential in treating diseases associated with abnormal or deregulated kinase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-naphthyridin derivatives involves multiple steps, including the formation of the naphthyridin core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in chemical research to study kinase inhibition and its effects on various biochemical pathways .
Biology: In biological research, the compound is used to investigate the role of kinases in cellular processes and to develop potential therapeutic agents for diseases such as cancer .
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of specific kinases. It binds to the active site of the kinase enzyme, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and apoptosis, leading to the therapeutic effects observed in various diseases .
Similar Compounds:
Pyrimidine-5-carboxamide derivatives: These compounds also act as kinase inhibitors and share structural similarities with 2,7-naphthyridin derivatives.
Quinazoline derivatives: Another class of kinase inhibitors with similar mechanisms of action.
Uniqueness: The uniqueness of compound “US8546370, 102” lies in its specific structure and the range of kinases it can inhibit. This broad spectrum of activity makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C24H21ClN4O2 |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
6-(2-chlorophenyl)-8-(4-morpholin-4-ylanilino)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C24H21ClN4O2/c25-20-4-2-1-3-19(20)21-15-16-9-10-26-24(30)22(16)23(28-21)27-17-5-7-18(8-6-17)29-11-13-31-14-12-29/h1-10,15H,11-14H2,(H,26,30)(H,27,28) |
InChI-Schlüssel |
BMPOWIIBXCMAFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CC(=N3)C5=CC=CC=C5Cl)C=CNC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(2,3-Dimethylphenoxy)-3-hydroxypyridine-2-carbonyl]amino]acetic acid](/img/structure/B10836579.png)
![Butyl 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-2-methylpropanoate](/img/structure/B10836585.png)
![9,10-dimethoxy-2-oxo-6-propan-2-yl-7H-pyrido[2,1-a]phthalazine-3-carboxylic acid](/img/structure/B10836587.png)
![(2R)-N-benzyl-1-[6-(2-hydroxyethyl)-7-oxo-5-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10836588.png)
![1-Benzyl-3-hydroxy-4-[(1-phenylethylamino)methyl]pyridin-2-one](/img/structure/B10836601.png)
![[(1R,3S)-1-amino-3-[6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methyl dihydrogen phosphate](/img/structure/B10836604.png)
![2-phenyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836605.png)
![2-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B10836613.png)
![3-[6-[(2-chloro-6-ethylphenyl)methylsulfanyl]-7-fluorospiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]propanoic acid](/img/structure/B10836622.png)


![1-[(2S)-2-amino-4-[2-cyclobutyl-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-4-oxobutyl]-5,5-difluoro-6-hydroxypiperidin-2-one](/img/structure/B10836652.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxamide](/img/structure/B10836659.png)
![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-aminopyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836662.png)